(Rac)-Tenofovir alafenamide-d5

Description

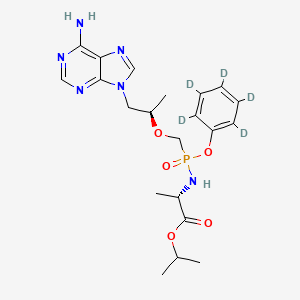

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKQSIMHVQZJK-UZFIYRAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO[C@H](C)CN2C=NC3=C(N=CN=C32)N)N[C@@H](C)C(=O)OC(C)C)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N6O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Tenofovir alafenamide-d5 chemical properties and structure

An In-depth Technical Guide on (Rac)-Tenofovir alafenamide-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, a deuterated isotopologue of Tenofovir (B777) alafenamide. This document is intended for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual pathways to support further investigation and application of this compound. Key information is summarized in structured tables, and experimental and biological pathways are illustrated using diagrams for clarity.

Chemical Properties and Identification

This compound is a stable, isotope-labeled version of Tenofovir alafenamide (TAF), a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. The "d5" designation indicates that five hydrogen atoms on the phenoxy group have been replaced with deuterium.[1] This labeling is primarily used for pharmacokinetic and metabolic studies, allowing the compound to be distinguished from its non-deuterated counterpart in biological matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₄D₅N₆O₅P |

| Molecular Weight | 481.50 g/mol [2][] |

| CAS Number | 2131003-68-2[4] |

| Appearance | Beige solid[5] |

| Purity (Typical) | ≥98% by HPLC[5] |

| Solubility | Slightly soluble in DMSO and Methanol[] |

| Storage Conditions | -20°C, under inert atmosphere, hygroscopic[] |

Chemical Structure

The chemical structure of this compound consists of a tenofovir core linked to an L-alanine isopropyl ester and a pentadeuteriophenoxy group through a phosphonamidate linkage. This prodrug design enhances cell permeability and targeted intracellular delivery.

Table 2: Structural Identifiers

| Identifier | Value |

| IUPAC Name | propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate[4] |

| Synonyms | (Rac)-GS-7340-d5, GS 7171-d5[2][4] |

| SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO--INVALID-LINK--CN2C=NC3=C(N=CN=C32)N)N--INVALID-LINK--C(=O)OC(C)C)[2H])[2H][4] |

| InChI | InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D[4] |

| InChIKey | LDEKQSIMHVQZJK-UZFIYRAASA-N[4] |

Mechanism of Action and Intracellular Activation

Tenofovir alafenamide is a prodrug designed for efficient delivery of the active antiviral agent, tenofovir, into target cells such as lymphocytes.[6] Its stability in plasma allows it to circulate and enter cells largely intact.[6] The intracellular activation is a multi-step process initiated by enzymatic hydrolysis.

Once inside the cell, TAF-d5 is hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) or, in hepatocytes, by Carboxylesterase 1 (CES1).[7][8][9] This initial step cleaves the carboxyester bond, releasing the tenofovir-alanine conjugate. This intermediate is then converted to tenofovir. Subsequently, cellular kinases phosphorylate tenofovir twice: first to tenofovir monophosphate (TFV-MP) and then to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[6] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and, when incorporated into the growing viral DNA strand, causes chain termination, thus halting viral replication.[6]

Experimental Protocols

Synthesis

The synthesis of this compound strategically incorporates a pentadeuterated phenoxy group. The primary route involves the preparation of a phenol-d5 (B121304) precursor, which is then coupled to a phosphonochloridate intermediate.[1] A common "one-pot" method is employed for efficiency.

The process begins with the chlorination of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) to create a reactive PMPA-dichloride (PMPA-2Cl) intermediate. This intermediate is then reacted sequentially, first with phenol-d5 and subsequently with L-alanine isopropyl ester, in an organic solvent with an organic base at low temperatures to yield the final product.[10]

Purification and Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of Tenofovir alafenamide and its related substances, including its deuterated analogues. A validated, stability-indicating method is crucial for quality control.

Table 3: Example RP-HPLC Method for Tenofovir Alafenamide Analysis

| Parameter | Description |

| Method | Reverse-Phase HPLC (RP-HPLC)[11][12] |

| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[11][12] |

| Mobile Phase A | Buffer solution : Acetonitrile : Purified water (e.g., 20:02:78 v/v/v)[11][12] |

| Mobile Phase B | Solvent Mixture (e.g., Acetonitrile/Methanol) and Purified water (e.g., 75:25 v/v)[11][12] |

| Flow Rate | 1.0 mL/min[11][12] |

| Detection Wavelength | 260 nm or 262 nm[11][12][13] |

| Column Temperature | 40 °C[11][12] |

| Injection Volume | 20 µL[11][12] |

Note: This protocol is an example based on published methods for the non-deuterated compound and may require optimization for this compound. The method is used to separate the active pharmaceutical ingredient from potential impurities and degradation products.

References

- 1. Tenofovir Alafenamide-D5 (diastereomers)|CAS 2131003-68-2 [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Tenofovir Alafenamide-D5 (diastereomers) | C21H29N6O5P | CID 129010159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. esschemco.com [esschemco.com]

- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. sphinxsai.com [sphinxsai.com]

Synthesis and Purification of Deuterated Tenofovir Alafenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated tenofovir (B777) alafenamide (D-TAF). The methodologies outlined herein are based on established principles of organic synthesis and purification techniques adapted for isotopically labeled compounds. This document is intended to serve as a foundational resource for researchers engaged in the development of deuterated pharmaceuticals.

Introduction

Tenofovir alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir, widely used in the treatment of HIV-1 and chronic hepatitis B virus (HBV) infections. Deuterium-labeled compounds, wherein one or more hydrogen atoms are replaced by deuterium (B1214612), have garnered significant interest in pharmaceutical development. This isotopic substitution can lead to a kinetic isotope effect, potentially altering the drug's metabolic profile, enhancing its pharmacokinetic properties, and reducing toxicity. This guide details a potential synthetic pathway and purification strategy for deuterated tenofovir alafenamide.

Synthesis of Deuterated Tenofovir Alafenamide

The synthesis of deuterated tenofovir alafenamide can be approached by incorporating deuterium at a key intermediate stage, specifically in the (R)-9-(2-hydroxypropyl)adenine ((R)-HPA) moiety. This deuterated intermediate is then carried through the synthetic sequence to yield the final deuterated product.

Synthesis of Deuterated (R)-9-(2-hydroxypropyl)adenine (D-(R)-HPA)

The introduction of deuterium can be achieved via an enzymatic reduction of a ketone precursor using a ketoreductase enzyme in the presence of a deuterium source.

Experimental Protocol:

-

Preparation of Precursor: Synthesize 1-(6-amino-9H-purin-9-yl)propan-2-one.

-

Enzymatic Reduction: In a suitable buffer (e.g., potassium phosphate (B84403) buffer), dissolve the ketone precursor.

-

Add a ketoreductase enzyme and a deuterium source (e.g., deuterated isopropanol (B130326) or a glucose/glucose dehydrogenase system with D₂O).

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH until completion, monitoring by HPLC or TLC.

-

Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography on silica (B1680970) gel to obtain deuterated (R)-9-(2-hydroxypropyl)adenine (D-(R)-HPA).

Synthesis of Deuterated (R)-9-[2-(phosphonomethoxy)propyl]adenine (D-PMPA)

The next step involves the phosphonylation of the deuterated alcohol.

Experimental Protocol:

-

Reaction Setup: In an anhydrous aprotic solvent (e.g., DMF or NMP) under an inert atmosphere, dissolve D-(R)-HPA.

-

Deprotonation: Add a strong base, such as magnesium tert-butoxide, to deprotonate the hydroxyl group.

-

Phosphonylation: Add diethyl p-toluenesulfonyloxymethylphosphonate (DESMP) and heat the reaction mixture (e.g., 70-80 °C).

-

Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the phosphonate (B1237965) esters using bromotrimethylsilane (B50905) (TMSBr).

-

Isolation: Adjust the pH to precipitate the product, which is then filtered, washed, and dried to yield deuterated (R)-9-[2-(phosphonomethoxy)propyl]adenine (D-PMPA).

Synthesis of Deuterated Tenofovir Alafenamide (D-TAF)

The final step involves the coupling of D-PMPA with L-alanine isopropyl ester and phenol (B47542).

Experimental Protocol:

-

Esterification with Phenol: React D-PMPA with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as 1-methyl-2-pyrrolidinone (B7775990) (NMP) at elevated temperature (e.g., 100 °C) to form the phenyl ester intermediate.

-

Chlorination: Treat the resulting phenyl ester with a chlorinating agent, such as thionyl chloride, in a suitable solvent like toluene.

-

Coupling with L-Alanine Isopropyl Ester: React the activated phosphonochloridate with L-alanine isopropyl ester hydrochloride to yield a diastereomeric mixture of deuterated tenofovir alafenamide (D-TAF).

Purification of Deuterated Tenofovir Alafenamide

The purification of D-TAF is a critical step to isolate the desired diastereomer and achieve high purity. This process typically involves diastereomeric resolution and salt formation.

Diastereomeric Resolution

The crude D-TAF, a mixture of diastereomers, can be separated by forming diastereomeric salts with a chiral acid.

Experimental Protocol:

-

Salt Formation: Dissolve the crude D-TAF mixture in a suitable solvent (e.g., acetone).

-

Add a chiral resolving agent, such as (R)-(-)-mandelic acid.

-

Allow the mixture to stir, promoting the selective crystallization of one diastereomeric salt.

-

Isolation: Filter the precipitated salt and wash with a cold solvent.

-

Liberation of Free Base: Treat the isolated salt with a base to liberate the single diastereomer of D-TAF.

Formation of the Fumarate (B1241708) Salt

The final step is the formation of the fumarate salt to enhance stability and facilitate formulation.

Experimental Protocol:

-

Reaction: Dissolve the purified D-TAF free base in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).

-

Add fumaric acid (typically 0.5 equivalents for the hemifumarate salt).

-

Crystallization: Heat the mixture to ensure complete dissolution, then cool slowly to induce crystallization. Seeding with existing crystals can aid this process.[1]

-

Isolation and Drying: Filter the crystalline product, wash with a cold solvent, and dry under vacuum to obtain pure deuterated tenofovir alafenamide fumarate.

Data Presentation

Table 1: Summary of Potential Yields and Purity at Each Synthetic Step

| Step | Product | Starting Material | Potential Yield (%) | Potential Purity (%) |

| 2.1 | D-(R)-HPA | 1-(6-amino-9H-purin-9-yl)propan-2-one | 70-85 | >98 |

| 2.2 | D-PMPA | D-(R)-HPA | 60-75 | >97 |

| 2.3 | Crude D-TAF | D-PMPA | 50-70 | Diastereomeric Mixture |

| 3.1 | Pure D-TAF Diastereomer | Crude D-TAF | 80-95 (after resolution) | >99 (diastereomeric excess) |

| 3.2 | D-TAF Fumarate | Pure D-TAF Diastereomer | 90-98 | >99.5 |

Note: The yields and purities are estimates based on analogous non-deuterated syntheses and may require optimization for the deuterated compounds.

Table 2: Analytical Methods for Purity Assessment

| Analytical Technique | Purpose | Key Parameters |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment, diastereomeric ratio | Chiral column for diastereomer separation, UV detection |

| UPLC (Ultra-Performance Liquid Chromatography) | Impurity profiling | High-resolution separation of related substances |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation, deuterium incorporation | ¹H, ¹³C, ³¹P, and ²H NMR |

| Mass Spectrometry | Molecular weight confirmation | High-resolution mass spectrometry (HRMS) |

Visualization of Workflows

Synthesis Workflow

References

The Mechanism of Action of Tenofovir Alafenamide (TAF) as a Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777) alafenamide (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. Engineered for enhanced plasma stability and targeted intracellular delivery, TAF offers a significantly improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). This technical guide provides an in-depth exploration of TAF's mechanism of action, detailing its intracellular activation pathway, comparative pharmacokinetics, and the experimental methodologies used for its characterization.

Introduction: The Evolution of Tenofovir Prodrugs

Tenofovir (TFV) is a potent acyclic nucleotide analog with broad activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] However, its clinical utility in its parent form is limited by low oral bioavailability due to the presence of a negatively charged phosphonate (B1237965) group.[1] To overcome this, prodrug strategies have been employed. The first-generation prodrug, tenofovir disoproxil fumarate (TDF), enhances oral absorption but is rapidly converted to tenofovir in the plasma. This leads to high systemic levels of tenofovir, which have been associated with renal and bone toxicity.[3][4][5]

Tenofovir alafenamide (TAF) was designed to circumvent these limitations. As a phosphonamidate prodrug, TAF is more stable in plasma and is primarily activated intracellularly, leading to higher concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in target cells such as lymphocytes and hepatocytes, and significantly lower plasma tenofovir concentrations.[3][4][6][7]

The Intracellular Activation Pathway of Tenofovir Alafenamide

The unique activation mechanism of TAF is central to its pharmacological advantages. Unlike TDF, which undergoes rapid hydrolysis in the plasma, TAF is designed to be stable in circulation and efficiently permeate target cells.[4][6] Once inside the cell, TAF undergoes a multi-step enzymatic conversion to the active antiviral agent, tenofovir diphosphate (TFV-DP).

The key steps in the intracellular activation of TAF are:

-

Cellular Uptake: TAF passively diffuses across the cell membrane into target cells like peripheral blood mononuclear cells (PBMCs) and hepatocytes.[8] In hepatocytes, uptake is also facilitated by the organic anion transporting polypeptides OATP1B1 and OATP1B3.[8]

-

Initial Hydrolysis: The first and rate-limiting step in TAF's intracellular activation is the hydrolysis of the carboxy ester bond of the alanyl-isopropyl ester moiety. This reaction is primarily catalyzed by the lysosomal serine protease Cathepsin A (CatA) in lymphoid cells.[1][6][9] In hepatocytes, Carboxylesterase 1 (CES1) is the predominant enzyme responsible for this initial hydrolysis.[1][8][9]

-

Intermediate Formation and Conversion to Tenofovir: The hydrolysis by CatA or CES1 yields an unstable intermediate, which then undergoes intramolecular cyclization and hydrolysis to release tenofovir-alanine (TFV-Ala). This intermediate subsequently undergoes further processing to yield the parent molecule, tenofovir (TFV).[1]

-

Phosphorylation to the Active Metabolite: Intracellular tenofovir is then phosphorylated by cellular kinases in two successive steps. First, AMP kinase phosphorylates tenofovir to tenofovir monophosphate (TFV-MP). This is followed by a second phosphorylation by nucleoside diphosphate kinase to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP) .[1]

-

Mechanism of Antiviral Action: TFV-DP, as an analog of deoxyadenosine (B7792050) triphosphate (dATP), acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[1][2][4] Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[1][2]

Comparative Pharmacology: TAF vs. TDF

The distinct activation pathways of TAF and TDF result in significant differences in their pharmacokinetic profiles and, consequently, their clinical efficacy and safety.

Plasma Stability and Tenofovir Exposure

TAF exhibits significantly greater stability in human plasma compared to TDF.[4][6] TDF is rapidly hydrolyzed by plasma esterases, leading to high systemic concentrations of tenofovir.[4][10] In contrast, TAF remains largely intact in the plasma, allowing for more efficient delivery to target cells.[4] This results in approximately 90% lower plasma tenofovir exposure for TAF compared to TDF at clinically effective doses.[11][12][13]

Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations

Due to its targeted intracellular activation, TAF achieves significantly higher concentrations of the active metabolite, TFV-DP, within target cells compared to TDF.[7][14] Studies have shown that switching from a TDF-containing regimen to a TAF-containing regimen can result in a 2.4 to 4-fold increase in intracellular TFV-DP levels in PBMCs.[11][12]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic differences between TAF and TDF.

Table 1: Comparative Pharmacokinetics of TAF and TDF

| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference(s) |

| Plasma Half-life of Prodrug | ~0.51 hours | Rapidly cleared | [15] |

| Plasma Tenofovir (TFV) Cmax | Significantly lower | Significantly higher | [6][15] |

| Plasma Tenofovir (TFV) AUC | ~90% lower | ~10-fold higher | [10][11][12] |

| Intracellular TFV-DP in PBMCs | ~2.4 to 4-fold higher | Lower | [11][12] |

| Primary Site of Activation | Intracellular (Lymphocytes, Hepatocytes) | Plasma and Gut | [3][4] |

Table 2: Antiviral Activity

| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference(s) |

| In vitro Anti-HIV-1 EC50 | Potent (nM range) | Less potent than TAF | [8] |

| Clinical Dose (for HIV treatment) | 10 mg or 25 mg once daily | 300 mg once daily | [13] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the characterization of tenofovir alafenamide.

In Vitro Plasma Stability Assay

Objective: To determine the stability of TAF in plasma and compare it to TDF.

Methodology:

-

TAF and TDF are incubated in human plasma at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

-

Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentrations of the prodrug and the appearance of tenofovir.

-

The half-life of each prodrug in plasma is then calculated.

Measurement of Intracellular Tenofovir Diphosphate (TFV-DP)

Objective: To quantify the intracellular concentrations of the active metabolite, TFV-DP, in target cells.

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

The isolated PBMCs are incubated with TAF or TDF at clinically relevant concentrations for a specified period (e.g., 24 hours) to allow for drug uptake and metabolism.

-

After incubation, the cells are washed to remove any extracellular drug.

-

The cells are then lysed to release the intracellular contents.

-

The cell lysates are analyzed by a validated LC-MS/MS method to determine the concentration of TFV-DP.

-

Intracellular concentrations are typically normalized to the cell count and expressed as fmol/10^6 cells.

Antiviral Activity Assay

Objective: To determine the in vitro antiviral efficacy of TAF.

Methodology:

-

Target cells (e.g., MT-2 cells or PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1.

-

The infected cells are then treated with serial dilutions of TAF.

-

After a period of incubation (typically 3-5 days), the level of viral replication is assessed. This can be done by measuring the activity of reverse transcriptase in the cell culture supernatant or by quantifying the level of a viral protein such as p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

-

The 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%, is then calculated.

Visualizations

Diagram 1: Intracellular Activation Pathway of Tenofovir Alafenamide

Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).

Diagram 2: Experimental Workflow for TAF Evaluation

Caption: Experimental workflow for the evaluation of Tenofovir Alafenamide.

Diagram 3: Comparative Pharmacology of TAF and TDF

Caption: Comparative pharmacology of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF).

Conclusion

Tenofovir alafenamide represents a significant advancement in the development of tenofovir prodrugs. Its unique mechanism of action, characterized by high plasma stability and targeted intracellular activation, allows for potent antiviral efficacy at a lower dose than TDF, while significantly reducing systemic tenofovir exposure. This translates to an improved safety profile, particularly with regard to renal and bone health. The in-depth understanding of TAF's pharmacology, elucidated through the experimental methodologies described herein, has been crucial for its successful clinical development and has established it as a cornerstone of modern antiretroviral therapy.

References

- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. nbinno.com [nbinno.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

The Strategic Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic (DMPK) Studies: A Technical Guide

Introduction In the landscape of modern drug discovery and development, optimizing a compound's metabolic and pharmacokinetic profile is a critical determinant of its clinical success. Deuterium (B1214612) labeling, the strategic substitution of hydrogen (¹H) atoms with their stable, non-radioactive isotope deuterium (²H or D), has emerged as a powerful tool for medicinal chemists and DMPK scientists.[1][2] This substitution, while seemingly minor, can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[][4] The primary mechanism underpinning these effects is the Deuterium Kinetic Isotope Effect (DKIE), which can lead to improved metabolic stability, altered metabolic pathways, and enhanced safety profiles.[5][] Furthermore, deuterium-labeled compounds are indispensable as internal standards for quantitative bioanalysis and as tracers for metabolite identification.[7][8] This technical guide provides an in-depth exploration of the principles, applications, and experimental methodologies of deuterium labeling in DMPK studies for researchers, scientists, and drug development professionals.

Core Principle: The Deuterium Kinetic Isotope Effect (DKIE)

The foundational principle behind the utility of deuterium in modifying drug metabolism is the Kinetic Isotope Effect (KIE). The DKIE refers to the change in the rate of a chemical reaction when a hydrogen atom involved in a rate-determining step is replaced by a deuterium atom.[1] Due to its additional neutron, deuterium is twice as massive as hydrogen. This increased mass results in a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] Consequently, more energy is required to break a C-D bond than a C-H bond.[1][2]

Many drug metabolism reactions, particularly Phase I oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[1] By replacing a hydrogen at a metabolic "hotspot" with deuterium, the rate of that metabolic reaction can be significantly slowed down. The magnitude of the DKIE (kH/kD) for CYP-mediated reactions typically ranges from 1 to 5, but can be higher, indicating a substantial reduction in the metabolic rate at that specific position.[2]

Core Applications in DMPK Studies

Improving Pharmacokinetic (PK) Profiles

The most prominent application of deuterium labeling is to enhance a drug's pharmacokinetic profile by attenuating its metabolic clearance.[9] By selectively deuterating metabolic hotspots, the rate of metabolism is decreased, which can lead to:

-

Increased Half-Life (t½): A slower metabolic rate prolongs the drug's residence time in the body.[5][10]

-

Increased Exposure (AUC): Reduced clearance results in higher overall drug concentration in the plasma over time.

-

Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations, potentially allowing for less frequent dosing and improved patient compliance.[5]

-

Improved Bioavailability: For drugs with high first-pass metabolism, deuteration can reduce the extent of presystemic clearance, thereby increasing the fraction of the dose that reaches systemic circulation.

Table 1: Comparison of Pharmacokinetic Parameters for Parent Drugs and Their Deuterated Analogs

| Drug | Deuterated Analog | Key PK Parameter | Change with Deuteration | Species |

|---|---|---|---|---|

| Tetrabenazine | Deutetrabenazine | Half-life (t½) of active metabolites | ~2-fold increase | Humans |

| Ivacaftor | Deutivacaftor (VX-561) | Area Under Curve (AUC) | ~1.6-fold increase | Humans |

| Roflumilast | CTP-623 | Half-life (t½) | ~2.5-fold increase | Rats |

| Tolperisone | CTP-354 | Exposure (AUC) | ~18-fold increase | Rats |

This table is a representative summary; specific values can vary based on the study design.

Altering Metabolic Pathways and Reducing Toxicity

Deuteration can be used to redirect a drug's metabolism away from pathways that produce toxic or reactive metabolites.[11][12] If a drug is metabolized through multiple competing pathways, blocking one "soft spot" with deuterium can shunt the metabolism towards alternative, potentially safer routes. This strategy can mitigate mechanism-based toxicity or the formation of metabolites responsible for adverse drug reactions.[13]

Metabolite Identification (MetID)

Identifying the chemical structures of metabolites is a cornerstone of DMPK studies. Deuterium labeling is a powerful tool in this process.[][14] When a deuterated parent drug is incubated with metabolizing systems (e.g., liver microsomes, hepatocytes) or administered in vivo, its metabolites will retain the deuterium label. In mass spectrometry (MS) analysis, this results in a characteristic mass shift and a unique isotopic pattern for the metabolite compared to the endogenous background. This "signature" makes it significantly easier to distinguish drug-related material from complex biological matrices and confidently identify novel metabolites.[8][15] On-line hydrogen/deuterium (H/D) exchange experiments, where deuterium oxide is used in the liquid chromatography mobile phase, can also help elucidate structures by identifying the number of exchangeable protons on a metabolite.[16]

Quantitative Bioanalysis

In quantitative DMPK studies, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[7] Deuterated versions of the drug or metabolite of interest are ideal internal standards because they are chemically identical to the analyte, meaning they have the same extraction recovery, chromatographic retention time, and ionization efficiency.[17][18] However, because of the mass difference, they can be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, it can accurately correct for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly accurate and precise quantification of the analyte.[8]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol assesses the impact of deuteration on a drug's metabolic stability.

-

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compounds: Non-deuterated (parent) and deuterated drug stock solutions (e.g., in DMSO).

-

Acetonitrile (B52724) or methanol (B129727) containing a suitable internal standard for protein precipitation.

-

-

Methodology:

-

Incubation Preparation: Prepare a master mix of HLM and phosphate buffer. Pre-warm at 37°C for 5 minutes.

-

Initiate Reaction: Add the test compound (parent or deuterated) to the HLM mix to a final concentration (e.g., 1 µM). Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture and transfer it into a quench solution (e.g., cold acetonitrile with internal standard) to stop the reaction and precipitate proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to measure the peak area of the remaining parent compound relative to the internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Compare the t½ of the deuterated compound to the non-deuterated parent to determine the magnitude of the DKIE on metabolic stability.

-

Protocol 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard

This protocol outlines the use of a deuterated standard for quantifying a drug in a biological matrix (e.g., plasma).

-

Materials:

-

Plasma samples from a PK study.

-

Calibration standards and quality control (QC) samples prepared in blank plasma.

-

Deuterated internal standard (IS) working solution.

-

Protein precipitation agent (e.g., acetonitrile, methanol).

-

-

Methodology:

-

Sample Preparation: Aliquot plasma samples, calibrators, and QCs into a 96-well plate.

-

Internal Standard Spiking: Add a precise volume of the deuterated IS working solution to all wells (except blank matrix).

-

Protein Precipitation: Add the cold precipitation agent to all wells, seal the plate, and vortex thoroughly.

-

Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new plate for analysis. The sample may be evaporated and reconstituted in mobile phase if needed.

-

LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The mass spectrometer is set up with specific transitions (MRM mode) to monitor both the analyte (drug) and the deuterated IS simultaneously.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for all samples.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentrations of the drug in the unknown plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Approved Deuterated Drugs: Case Studies

The translation of deuterium chemistry from concept to clinical reality is best exemplified by drugs that have received regulatory approval.

Table 2: Examples of FDA-Approved Deuterated Drugs

| Deuterated Drug | Parent Drug | Indication(s) | Key Advantage of Deuteration |

|---|---|---|---|

| Deutetrabenazine (Austedo®) | Tetrabenazine | Chorea associated with Huntington's disease; Tardive Dyskinesia | Attenuated metabolism of the two primary active metabolites, leading to a longer half-life, reduced peak concentrations, and lower Cmax. This allows for a lower total daily dose with comparable efficacy and improved tolerability.[11][19] |

| Deucravacitinib (Sotyktu™) | (Novel Compound) | Plaque Psoriasis | Deuteration at a strategic position on a novel TYK2 inhibitor slows its metabolism, contributing to a pharmacokinetic profile suitable for once-daily oral dosing. This is a pioneering example of a de novo deuterated drug.[2][19] |

Challenges and Future Directions

While a powerful strategy, deuterium labeling is not a universal solution. Key considerations include:

-

Synthesis: The synthesis of deuterated compounds can be complex and costly, requiring specialized reagents and methods.[20][21]

-

Metabolic Switching: Blocking one metabolic pathway may increase metabolism through an alternative route, which could potentially lead to the formation of a new, unexpected metabolite.[21]

-

Predictability: The beneficial effects of deuteration are not always predictable and must be confirmed empirically for each compound.[22]

The future of deuterium chemistry in drug development is bright. Beyond simply improving existing drugs, deuterium is being incorporated early in the discovery process to design novel candidates with inherently superior DMPK properties from the outset.[2][9] As synthetic methods become more efficient and our understanding of metabolic pathways deepens, the strategic application of deuterium will continue to be a valuable asset in creating safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hwb.gov.in [hwb.gov.in]

- 5. neulandlabs.com [neulandlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Use of on-line hydrogen/deuterium exchange to facilitate metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of on-line hydrogen/deuterium exchange to facilitate metabolite identification. | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]

- 19. Deuterated drug - Wikipedia [en.wikipedia.org]

- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

From Prodrug to Powerhouse: A Technical Guide to the Metabolic Activation of Tenofovir Alafenamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic journey of tenofovir (B777) alafenamide (TAF), a pivotal prodrug in antiviral therapy, to its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP). Understanding this intricate pathway is paramount for the development of novel antiviral agents and the optimization of existing therapeutic strategies.

Introduction: The Rationale Behind Tenofovir Alafenamide

Tenofovir, a potent nucleotide reverse transcriptase inhibitor, exhibits poor cell permeability in its parent form.[1] To overcome this limitation, two prominent prodrugs have been developed: tenofovir disoproxil fumarate (B1241708) (TDF) and the more recent tenofovir alafenamide (TAF).[2][3] TAF was specifically designed to enhance the intracellular delivery of tenofovir, particularly to target cells like lymphocytes and hepatocytes, while minimizing systemic exposure to the parent drug.[4][5] This targeted delivery mechanism results in higher intracellular concentrations of the active metabolite, TFV-DP, at a much lower oral dose compared to TDF, thereby improving the safety profile, particularly concerning renal and bone health.[2][6][7]

The Metabolic Pathway: A Two-Stage Intracellular Conversion

The transformation of TAF into the active TFV-DP is a sophisticated two-stage process that occurs within the target cells. This process involves an initial hydrolysis step followed by two successive phosphorylation events.

Stage 1: Hydrolysis of Tenofovir Alafenamide to Tenofovir

Upon entering the target cell, TAF undergoes enzymatic hydrolysis to release the parent molecule, tenofovir.[1][8] This crucial first step is primarily mediated by two key enzymes depending on the cell type:

-

Cathepsin A (CatA): In peripheral blood mononuclear cells (PBMCs) and other lymphoid tissues, the lysosomal serine protease Cathepsin A is the major enzyme responsible for the hydrolysis of TAF.[9][10][11][12]

-

Carboxylesterase 1 (CES1): In hepatocytes, Carboxylesterase 1 plays a more significant role in the initial metabolic conversion of TAF.[9][13][14]

This initial hydrolysis yields an intermediate metabolite, tenofovir-alanine (TFV-Ala), which is then further processed to release tenofovir.[12][15][16]

Caption: Initial hydrolysis of TAF within a target cell.

Stage 2: Phosphorylation of Tenofovir to Tenofovir Diphosphate

Following its release, tenofovir undergoes two sequential phosphorylation steps in the cytoplasm to become the active antiviral agent, tenofovir diphosphate (TFV-DP).[1][9][17][18] These phosphorylation events are catalyzed by cellular kinases:

-

First Phosphorylation: Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This step is catalyzed by adenylate kinases, such as AK2 and AK4.[17][19][20]

-

Second Phosphorylation: Tenofovir monophosphate is then further phosphorylated to the active tenofovir diphosphate (TFV-DP). This final conversion is carried out by nucleotide diphosphate kinases (NME1 and NME2).[17][21]

The resulting TFV-DP is a competitive inhibitor of viral reverse transcriptase and acts as a chain terminator, thereby halting viral DNA synthesis.[1][9][18][22]

Caption: Phosphorylation cascade of tenofovir to TFV-DP.

Quantitative Data Summary

The efficient intracellular conversion of TAF leads to significantly higher concentrations of the active TFV-DP in target cells compared to TDF, despite a much lower systemic exposure to tenofovir.

| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference |

| Oral Dose | 10 mg or 25 mg | 300 mg | [6][23] |

| Plasma Tenofovir (TFV) Exposure | ~90% lower than TDF | - | [6] |

| Intracellular TFV-DP in PBMCs | ~2.41 to 4-fold higher than TDF | 346.85 (3.75) fmol/10^6 cells | [6][24] |

| Intracellular TFV-DP from TAF | 834.7 (2.49) fmol/10^6 cells | - | [6][24] |

| Plasma Half-life of TAF | 0.51 hours (median) | - | [25] |

| Plasma Half-life of Tenofovir (from TAF) | 32.37 hours (median) | - | [25] |

Experimental Protocols

The study of TAF metabolism relies on robust analytical and enzymatic assays. Below are outlines of key experimental protocols.

Quantification of Intracellular TAF Metabolites

Objective: To measure the intracellular concentrations of TAF, TFV, TFV-MP, and TFV-DP in cells such as PBMCs.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[10]

-

Cell Isolation and Lysis: Isolate PBMCs from whole blood using density gradient centrifugation. Lyse a known number of cells with a suitable buffer (e.g., methanol-based) to release intracellular contents.

-

Sample Preparation: Precipitate proteins from the cell lysate. The supernatant containing the analytes is then dried and reconstituted in a mobile phase-compatible solution.

-

Chromatographic Separation: Separate the metabolites using a reverse-phase HPLC column with a gradient elution program.

-

Mass Spectrometric Detection: Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

Caption: Workflow for intracellular metabolite quantification.

In Vitro Enzyme Activity Assays

Objective: To determine the activity of enzymes like Cathepsin A and Carboxylesterase 1 in hydrolyzing TAF.

Methodology:

-

Enzyme Source: Use purified recombinant enzymes or cell lysates overexpressing the target enzyme.[9][13]

-

Reaction Mixture: Prepare a reaction buffer with the appropriate pH for the enzyme (e.g., pH 5.2 for CatA, pH 7.2 for CES1).[14]

-

Incubation: Incubate the enzyme with a known concentration of TAF at 37°C for a specific time period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Quantify the formation of the product (e.g., tenofovir or a specific intermediate) using HPLC or LC-MS/MS.

-

Data Calculation: Calculate the rate of hydrolysis based on the amount of product formed over time.

Conclusion

The metabolic pathway of tenofovir alafenamide is a testament to the power of prodrug design in enhancing therapeutic efficacy and safety. By leveraging specific intracellular enzymes, TAF achieves high concentrations of the active antiviral agent, tenofovir diphosphate, directly within target cells, while minimizing systemic drug exposure. A thorough understanding of this pathway, supported by robust quantitative and experimental methodologies, is crucial for the continued advancement of antiviral drug development.

References

- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 2. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. nbinno.com [nbinno.com]

- 5. Tenofovir alafenamide (TAF) clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thebodypro.com [thebodypro.com]

- 16. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection [mdpi.com]

- 17. ClinPGx [clinpgx.org]

- 18. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 19. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Study sheds light on how tenofovir is processed in different body tissues | aidsmap [aidsmap.com]

- 21. Measurement of Intracellular Didanosine and Tenofovir Phosphorylated Metabolites and Possible Interaction of the Two Drugs in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 25. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

(Rac)-TAF-d5: A Technical Overview of its Physicochemical Properties and Analytical Methodologies

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of (Rac)-TAF-d5, a deuterated analog of the antiviral drug Tenofovir (B777) Alafenamide (TAF). Due to the limited availability of public data specifically for the racemic deuterated form, this document leverages information on Tenofovir Alafenamide and its deuterated fumarate (B1241708) salt to offer a detailed profile for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(Rac)-TAF-d5 is a labeled version of Tenofovir Alafenamide, a phosphonamidate prodrug of tenofovir, which is a nucleotide reverse transcriptase inhibitor. The "-d5" designation indicates the presence of five deuterium (B1214612) atoms, which are often incorporated to study the drug's metabolic fate or to alter its pharmacokinetic properties. The "Rac" prefix signifies that the compound is a racemic mixture of its stereoisomers.

Table 1: General Chemical Information for TAF and its Deuterated Analog

| Property | Tenofovir Alafenamide (TAF) | Tenofovir Alafenamide-[d5] Fumarate (diastereomers) |

| Chemical Formula | C21H29N6O5P | C21H24D5N6O5P |

| Molecular Weight | 476.47 g/mol | 481.50 g/mol |

| Synonyms | GS-7340 | - |

Table 2: Known Physical Properties

| Property | Value |

| Melting Point | 104-107°C (decomposes) for Tenofovir Alafenamide-[d5] Fumarate (diastereomers)[] |

| Solubility | Data not publicly available for (Rac)-TAF-d5. |

| Appearance | Data not publicly available for (Rac)-TAF-d5. |

Metabolic Pathway

Tenofovir Alafenamide is designed for efficient intracellular delivery of the active antiviral agent, tenofovir.[2] TAF is more stable in plasma compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), and is primarily activated within lymphocytes and hepatocytes.[3] This targeted activation leads to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284), and lower systemic exposure to tenofovir, thereby reducing the risk of renal and bone toxicity.[3]

The metabolic activation of TAF is a multi-step process. A critical initial step is the intracellular hydrolysis of TAF, which is primarily mediated by the lysosomal protease cathepsin A.[4] This is followed by the phosphorylation of tenofovir to its active diphosphate form by cellular kinases.[5][6]

Metabolic activation of (Rac)-TAF-d5 to the active antiviral agent.

Experimental Protocols

The analysis of Tenofovir Alafenamide and its related substances is crucial for quality control and research purposes. A validated Ultra-Performance Liquid Chromatography (UPLC) method has been described for this purpose.[7][8] This method is highly specific, accurate, precise, linear, and robust, making it suitable for routine analysis.[7][8]

UPLC Method for Impurity Profiling

A common analytical technique for TAF and its impurities involves UPLC. The method described in the literature demonstrates high selectivity with no interfering peaks at the retention time of Tenofovir Alafenamide or its specified impurities.[7][8]

Sample Preparation:

-

Accurately weigh 25 mg of the test sample.

-

Transfer to a 25-mL volumetric flask.

-

Add 2 mL of diluent and sonicate for dissolution.

-

Dilute to volume with the diluent and mix thoroughly.

-

Inject immediately for analysis.[7]

Diluent Preparation:

-

Dissolve 2.72 g of potassium dihydrogen phosphate (B84403) and 0.20 g of dipotassium (B57713) hydrogen phosphate anhydrous in 1000 mL of purified water.

-

Add 10 mL of tetrahydrofuran (B95107) and 5 mL of acetonitrile (B52724) and mix thoroughly.

-

The freshly prepared diluent should be used within 24 hours.[7]

A generalized workflow for the UPLC analysis of TAF and its impurities.

Quantification of Intracellular Metabolites

The intracellular metabolism of TAF can be monitored by quantifying its metabolites using High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry.[4] This allows for the determination of the levels of TAF and its phosphorylated forms within cells.

Synthesis

The synthesis of Tenofovir Alafenamide has been approached through various routes. One practical synthesis avoids the use of tenofovir (PMPA) as a starting material and focuses on the construction of the carbon-phosphorus bond through P-alkylation.[9] Other approaches involve the conjugation of different chemical moieties to the tenofovir scaffold to create novel prodrugs with potentially improved anti-HIV activity.[10][11]

Conclusion

(Rac)-TAF-d5 is a valuable tool for researchers studying the pharmacology and metabolism of Tenofovir Alafenamide. While specific physicochemical data for this deuterated racemic mixture is scarce in publicly available literature, a robust understanding of its properties and behavior can be inferred from the extensive research on the parent compound, TAF, and its other labeled analogs. The analytical methods and metabolic pathways described herein provide a solid foundation for further investigation and application of (Rac)-TAF-d5 in drug development and virology research.

References

- 2. Tenofovir alafenamide fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Isotopic Labeling Strategies for Antiviral Drug Research: A Technical Guide

Introduction

The dynamic and complex interplay between a virus and its host cell presents a formidable challenge in the development of effective antiviral therapies. To dissect these interactions at a molecular level and to accurately characterize the behavior of drug candidates, researchers require sophisticated analytical tools. Isotopic labeling, a technique that replaces specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, has become an indispensable strategy in the field. This technical guide provides an in-depth overview of core isotopic labeling strategies, their application in antiviral drug research, and detailed protocols for their implementation. By leveraging these techniques, researchers can gain unprecedented insights into viral pathogenesis, drug mechanism of action, pharmacokinetics, and host cell response, ultimately accelerating the discovery and development of new antiviral agents.

Core Isotopic Labeling Strategies

Isotopic labeling techniques can be broadly categorized into two main types: stable isotope labeling and radiolabeling. Each offers unique advantages for different research applications.

Stable Isotope Labeling

Stable isotope labeling involves the use of non-radioactive isotopes, most commonly deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). These methods are prized for their safety and the detailed structural and quantitative information they provide, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR).

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful metabolic labeling technique used for accurate relative quantification of proteins between different cell populations. One population of cells is grown in a "light" medium containing natural amino acids, while the other is grown in a "heavy" medium containing essential amino acids labeled with heavy isotopes (e.g., ¹³C₆-Arginine). After a specific treatment, such as viral infection or drug application, the cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The mass difference between heavy and light peptides allows for the precise quantification of changes in protein abundance. SILAC is exceptionally accurate because the samples are combined at the very beginning of the workflow, minimizing experimental variability.

-

Direct Labeling of Antiviral Compounds: Antiviral drug candidates can be synthesized with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) incorporated into their structure. These labeled compounds are chemically identical to their unlabeled counterparts but are easily distinguishable by mass spectrometry. This strategy is the gold standard for pharmacokinetic (PK) studies and quantitative bioanalysis using isotope dilution mass spectrometry (IDMS), where the labeled drug serves as an ideal internal standard for accurately measuring the concentration of the unlabeled drug in biological matrices like plasma or tissue. Deuterium labeling, in particular, can also be used to alter a drug's metabolic profile, potentially improving its pharmacokinetic properties by slowing down metabolism at specific sites (the "deuterium effect").

Radiolabeling

Radiolabeling introduces a radioactive isotope (radionuclide) into a molecule. This method offers exceptional sensitivity, allowing for the detection of compounds at very low concentrations. It is the cornerstone of in vivo imaging techniques and certain pharmacokinetic studies.

-

Tritium (³H) and Carbon-14 (¹⁴C) Labeling: These long-lived beta-emitters are classic choices for labeling antiviral drugs. Because hydrogen and carbon are fundamental components of organic molecules, their isotopic substitution creates a tracer that is structurally and biologically identical to the parent drug. These tracers are invaluable for in vitro binding assays and for detailed in vivo absorption, distribution, metabolism, and excretion (ADME) studies, where samples (blood, urine, tissue) can be analyzed by scintillation counting.

-

Positron Emission Tomography (PET) Tracers (e.g., Fluorine-18): PET is a non-invasive imaging technique that provides three-dimensional visualization of biological processes in vivo. Antiviral drugs can be labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F), which has a convenient half-life of approximately 110 minutes. An ¹⁸F-labeled antiviral drug allows researchers to visually track its distribution to target tissues, quantify its concentration at the site of infection, and assess its engagement with viral or host targets in living subjects, from preclinical animal models to human clinical trials.

Key Applications in Antiviral Research

Isotopic labeling empowers researchers to answer critical questions at various stages of the drug development pipeline.

-

Understanding Virus-Host Interactions: SILAC-based quantitative proteomics is used to map the global changes in the host cell proteome following viral infection. This can reveal which cellular pathways are hijacked by the virus for its own replication and identify host factors that are either essential for the virus or part of the cell's antiviral defense, presenting novel targets for therapeutic intervention.

-

Metabolic Flux Analysis (MFA): Viruses profoundly reprogram host cell metabolism to fuel the production of new virions. By feeding cells ¹³C-labeled glucose or glutamine, researchers can trace the flow of these central carbon sources through metabolic pathways like glycolysis and the TCA cycle. MFA reveals which pathways are upregulated by the virus, offering opportunities to develop antiviral strategies that starve the virus of essential building blocks.

-

Pharmacokinetics and Drug Metabolism (PK/DM): Labeling a drug with stable isotopes (like ²H or ¹³C) or radioisotopes (like ³H or ¹⁴C) is essential for characterizing its ADME profile. These studies are critical for determining dosage, understanding potential drug-drug interactions, and identifying metabolites.

-

Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS) is the benchmark for accurately quantifying drug concentrations in biological fluids. By adding a known amount of a stable isotope-labeled version of the drug as an internal standard, IDMS corrects for variations in sample preparation and instrument response, providing highly precise and accurate measurements for therapeutic drug monitoring.

-

In Vivo Imaging: Radiolabeling drugs with PET isotopes like ¹⁸F enables the non-invasive visualization of drug distribution and target engagement in real-time. This can confirm that a drug reaches its intended site of action and can help in optimizing dosing regimens.

Data Presentation: Quantitative Comparison of Labeling Strategies

Quantitative data from various isotopic labeling applications are summarized below for easy comparison.

Table 1: Properties of Common Isotopes in Antiviral Research

| Isotope | Type | Half-Life | Common Application(s) | Detection Method |

| ²H (D) | Stable | Stable | PK/DM (Metabolic Site Blocking), IDMS | Mass Spectrometry, NMR |

| ¹³C | Stable | Stable | Proteomics (SILAC), Metabolic Flux Analysis, IDMS | Mass Spectrometry, NMR |

| ¹⁵N | Stable | Stable | Proteomics (SILAC), Structural Biology | Mass Spectrometry, NMR |

| ³H | Radioactive | 12.3 years | ADME Studies, Binding Assays | Scintillation Counting |

| ¹⁴C | Radioactive | 5730 years | ADME Studies, Autoradiography | Scintillation Counting |

| ¹⁸F | Radioactive | 109.8 min | In Vivo Imaging (PET) | PET Scanner |

| ¹²⁵I | Radioactive | 60.1 days | Radioimmunoassays, Autoradiography | Gamma Counting |

Table 2: Performance Metrics of Key Isotopic Labeling Techniques

| Technique | Parameter | Typical Value / Range | Notes |

| SILAC | Incorporation Efficiency | >97% (mammalian cells); 80% (insect cells) | Requires several cell doublings for full incorporation.[1][2] |

| Quantitative Accuracy | High; slight underestimation at ratios >5:1 | Mixing samples early minimizes experimental error.[3] | |

| Quantitative Precision (%CV) | < 15% | Generally offers higher precision than chemical labeling methods. | |

| Isotope Dilution MS | Limit of Detection (LOD) | 0.1 - 10 ng/mL | Highly dependent on analyte and instrument sensitivity. |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | For Lopinavir/Ritonavir: 10 ng/mL; For Favipiravir: ~12 µg/mL.[4][5] | |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | Considered the gold standard for bioanalytical quantification.[6] | |

| Precision (%CV) | < 15% | Excellent reproducibility due to the internal standard. | |

| ¹⁸F Radiolabeling | Radiochemical Yield (Decay-Corrected) | 5% - 95% | Highly dependent on the specific molecule and synthetic route.[7][8] |

| Molar Activity | 80 - 150 GBq/µmol | High molar activity is crucial for receptor binding studies. |

Mandatory Visualizations

Diagrams were created using Graphviz (DOT language) to illustrate key workflows and pathways relevant to isotopic labeling in antiviral research.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Simultaneous quantification method for multiple antiviral drugs in serum using isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging [ouci.dntb.gov.ua]

- 8. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect in Deuterated Compounds: A Technical Guide for Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) has emerged as a potent tool in modern drug development. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. By selectively reinforcing specific carbon-hydrogen bonds, drug developers can slow metabolic breakdown, leading to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens. This guide provides a comprehensive overview of the core principles of the deuterium KIE, detailed experimental methodologies for its quantification, and a summary of its successful application in approved pharmaceuticals.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1] The deuterium KIE specifically refers to the rate change observed upon substituting a hydrogen atom (¹H, or protium) with a deuterium atom (²H, or D).[2]

The fundamental basis for the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3] Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does. Consequently, the C-D bond has a lower zero-point energy and requires more energy to reach the transition state for bond cleavage.[2][3]

In the context of drug metabolism, many Phase I reactions are catalyzed by cytochrome P450 (CYP) enzymes, which frequently involve the cleavage of a C-H bond as a critical step in processes like hydroxylation, N-dealkylation, and O-dealkylation.[4][5][6] If this C-H bond cleavage is the rate-determining step (or part of it) in the metabolic pathway, replacing the hydrogen with deuterium will slow down the reaction.[7] This slowing of metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.[7]

The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).[1]

KIE = kH / kD

There are two main types of kinetic isotope effects:

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2] For C-H bond cleavage, PKIE values are typically in the range of 2 to 8, but can be larger.[2] A significant primary KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting.[4]

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1] SKIEs are generally much smaller than PKIEs, with values typically ranging from 0.7 to 1.5.[1] They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state.

A third phenomenon, quantum tunneling , can also contribute to the observed KIE. Due to its wave-like nature, hydrogen can sometimes "tunnel" through the activation barrier rather than going over it. This effect is much less pronounced for the heavier deuterium atom. When tunneling is a significant factor, it can lead to unusually large KIEs, sometimes exceeding the semi-classical limit of around 7-8 at room temperature.[8]

Data Presentation: KIE in Deuterated Drug Candidates

The following tables summarize quantitative data on the kinetic isotope effect observed for several deuterated drug molecules.

| Drug Candidate | Deuteration Site | Metabolic Pathway | Enzyme(s) | KIE (kH/kD) | Reference(s) |

| Enzalutamide (B1683756) (d3-ENT) | N-CH3 | N-demethylation | CYP P450 | ~2 | [9][10] |

| Ivacaftor (CTP-656) | Multiple sites | CYP-mediated oxidation | CYP P450 | DV = 3.8, DV/K = 2.2 | [11] |

| Tetrabenazine (Deutetrabenazine) | Methoxy groups | O-demethylation | CYP2D6 | Not explicitly quantified, but leads to a longer half-life of active metabolites | [3][12][13] |

| Glucose | C-6 | Metabolism to lactate | Various | 1.042 | [14] |

| Glucose | C-6 | Metabolism to glutamate | Various | 1.035 | [14] |

| Glucose | C-6 | Metabolism to glutamine | Various | 1.020 | [14] |

Table 1: Summary of Kinetic Isotope Effects in Selected Deuterated Compounds.

| Drug Candidate | Pharmacokinetic Parameter | Non-deuterated | Deuterated | Fold Change | Reference(s) |

| Enzalutamide | In vitro CLint (rat liver microsomes) | Higher | 49.7% lower | ~2.0x | [9][10] |

| Enzalutamide | In vitro CLint (human liver microsomes) | Higher | 72.9% lower | ~3.7x | [9][10] |

| Enzalutamide | In vivo Cmax (rats, 10 mg/kg) | Lower | 35% higher | 1.35x | [9][10] |

| Enzalutamide | In vivo AUC0–t (rats, 10 mg/kg) | Lower | 102% higher | 2.02x | [9][10] |

| Ivacaftor (CTP-656) | Half-life (healthy volunteers) | Shorter | 15.9 hours | Longer | [11] |

| Tetrabenazine (Deutetrabenazine) | Half-life of total active metabolites | Shorter | 9-10 hours | Longer | [13] |

Table 2: Impact of Deuteration on Pharmacokinetic Parameters.

Experimental Protocols for KIE Determination

The precise measurement of KIEs is crucial for understanding reaction mechanisms and guiding drug design. The two most common and powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

KIE Measurement by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for KIE determination, particularly for measuring 2H and 13C KIEs at natural abundance or with isotopically enriched compounds.[15] Competition experiments, where the deuterated and non-deuterated substrates react in the same vessel, are often employed.[16]

Methodology: Competitive KIE Measurement using Quantitative ¹H or ¹³C NMR

-

Sample Preparation:

-

A reaction mixture is prepared containing the substrate, reagents, and a suitable internal standard.

-

For enriched experiments, a known, small amount (e.g., 1-5 mol%) of the deuterated substrate is added to the reaction mixture.[16]

-

An initial sample (t=0) is taken to determine the initial ratio of deuterated to non-deuterated substrate.

-

-

Reaction Monitoring:

-

The reaction is allowed to proceed to a specific conversion, typically between 50% and 70%, to ensure measurable changes in isotopic ratios.[16]

-

The reaction is quenched at a predetermined time point.

-

-

Sample Analysis:

-

The remaining starting material is purified from the reaction mixture.

-

A quantitative NMR spectrum (e.g., ¹H, ¹³C, or 2D HSQC) is acquired.[17][18] The use of 2D [¹³C,¹H]-HSQC can offer high precision and is suitable for complex mixtures.[17][18]

-

The ratio of the integrated signals corresponding to the non-deuterated and deuterated species is determined relative to an internal standard.

-

-

Data Calculation:

-

The KIE is calculated using the following equation for competitive experiments:

KIE = ln(1 - f) / ln(1 - f * (Rp / R0))

where:

-

f is the fractional conversion of the reaction.

-

Rp is the ratio of the deuterated to non-deuterated product.

-

R0 is the initial ratio of the deuterated to non-deuterated starting material.

-

-

KIE Measurement by Mass Spectrometry (MS)

Mass spectrometry offers high precision, especially for small KIEs, and can be coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[19] Isotope-Ratio Mass Spectrometry (IRMS) provides the highest precision for measuring mixtures of stable isotopes.[19]

Methodology: Competitive KIE Measurement using LC-MS

-

Sample Preparation:

-

A competitive reaction is set up with a mixture of the non-deuterated and deuterated substrates.

-

An initial sample (t=0) is analyzed to establish the starting isotopic ratio.

-

-

Reaction and Quenching:

-

The reaction is run to a specific fractional conversion.

-

Aliquots are taken at various time points and the reaction is quenched (e.g., by rapid cooling or addition of a quenching agent).

-

-

LC-MS Analysis:

-

The samples are injected into an LC-MS system.

-

The non-deuterated and deuterated forms of the remaining substrate (or the formed product) are separated by chromatography and detected by the mass spectrometer.

-

The relative abundance of the molecular ions corresponding to the light and heavy isotopologues is measured.

-

-

Data Calculation:

-

The change in the isotopic ratio of the substrate or product as a function of reaction conversion is used to calculate the KIE, using similar equations as for the NMR method.

-

Visualizations

Signaling Pathways and Logical Relationships

Figure 1: Conceptual diagram of the kinetic isotope effect.

Figure 2: KIE-guided drug development workflow.

Figure 3: Simplified CYP450 metabolism of deuterated vs. non-deuterated drugs.

Conclusion

The deuterium kinetic isotope effect is a powerful and well-established principle that has transitioned from a tool for mechanistic elucidation to a validated strategy in drug design. By understanding the fundamentals of KIE and employing precise analytical techniques for its measurement, researchers can rationally design drug candidates with improved pharmacokinetic profiles. The successful development and approval of drugs like deutetrabenazine have paved the way for a new generation of deuterated medicines, offering tangible benefits to patients through enhanced efficacy, safety, and convenience. As our understanding of metabolic pathways and enzymatic reactions continues to grow, the strategic application of the kinetic isotope effect will undoubtedly play an increasingly important role in the future of pharmaceutical development.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bioscientia.de [bioscientia.de]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drum.lib.umd.edu [drum.lib.umd.edu]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]